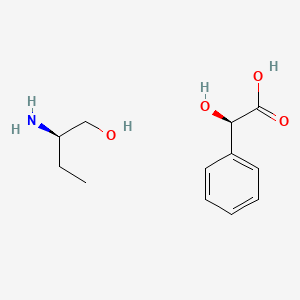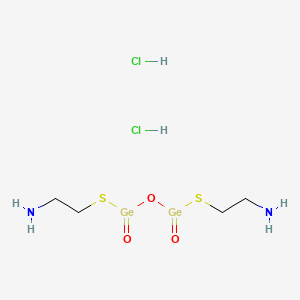
Ethanamine, 2,2'-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride is a complex organic compound characterized by the presence of germanium and sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride typically involves the reaction of ethanamine with a germanium-containing precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the germanium or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other germanium-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and its effects on disease pathways.
Industry: The compound is used in the development of advanced materials, including semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride involves its interaction with molecular targets within cells. The germanium and sulfur atoms in the compound can form bonds with specific proteins or enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanamine, 2,2’-dithio-bis-: This compound is structurally similar but lacks the germanium atoms present in Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride.
Ethanamine, 2,2’-((1,3-dioxo-1,3-dioxanediyl)dithio)bis-: This compound contains oxygen atoms instead of germanium, resulting in different chemical properties.
Uniqueness
The presence of germanium atoms in Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride imparts unique chemical and biological properties, making it distinct from other similar compounds
Eigenschaften
CAS-Nummer |
124187-04-8 |
|---|---|
Molekularformel |
C4H14Cl2Ge2N2O3S2 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
2-[[2-aminoethylsulfanyl(oxo)germyl]oxy-oxogermyl]sulfanylethanamine;dihydrochloride |
InChI |
InChI=1S/C4H12Ge2N2O3S2.2ClH/c7-1-3-12-5(9)11-6(10)13-4-2-8;;/h1-4,7-8H2;2*1H |
InChI-Schlüssel |
HXCDOBOUPVHQBD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS[Ge](=O)O[Ge](=O)SCCN)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


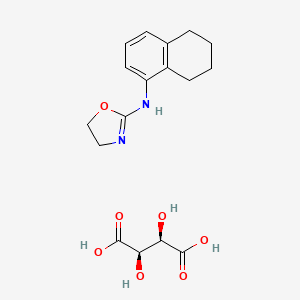
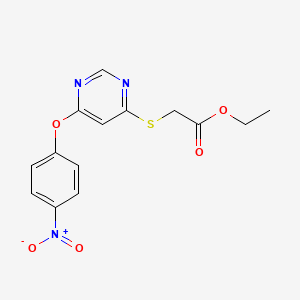

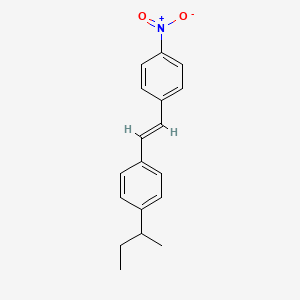
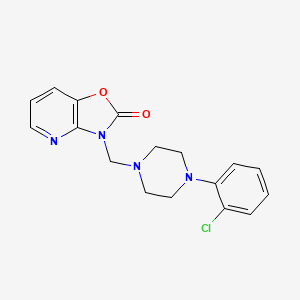

![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)



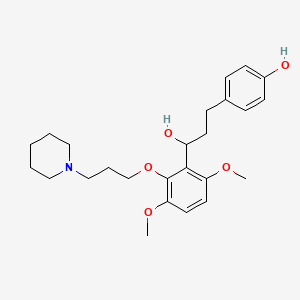
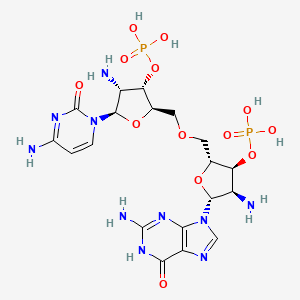
![5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione](/img/structure/B15187361.png)
